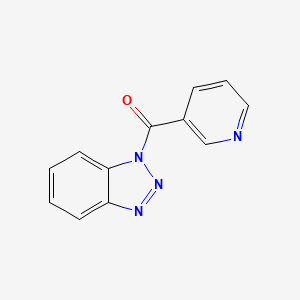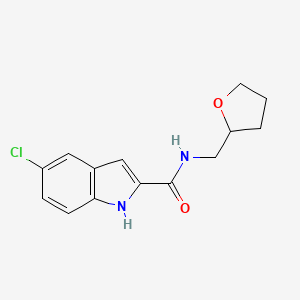![molecular formula C13H9F3OP+ B14145282 Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium CAS No. 1643-92-1](/img/structure/B14145282.png)
Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a phenyl group and a 3-(trifluoromethyl)phenyl group, with an oxo group attached to the phosphorus atom
Méthodes De Préparation
The synthesis of oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium typically involves the reaction of phenylphosphine with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are carefully controlled to optimize the yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of phosphine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium can be compared with other similar compounds, such as:
Oxo-bis[3-(trifluoromethyl)phenyl]phosphanium: This compound has two 3-(trifluoromethyl)phenyl groups attached to the phosphorus atom, making it more sterically hindered and potentially more reactive in certain reactions.
Phenylphosphine oxide: Lacking the trifluoromethyl group, this compound has different electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of electronic and steric properties, which make it a versatile compound for various applications .
Propriétés
Numéro CAS |
1643-92-1 |
|---|---|
Formule moléculaire |
C13H9F3OP+ |
Poids moléculaire |
269.18 g/mol |
Nom IUPAC |
oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium |
InChI |
InChI=1S/C13H9F3OP/c14-13(15,16)10-5-4-8-12(9-10)18(17)11-6-2-1-3-7-11/h1-9H/q+1 |
Clé InChI |
VPYDYOZDQZNLKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](=O)C2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


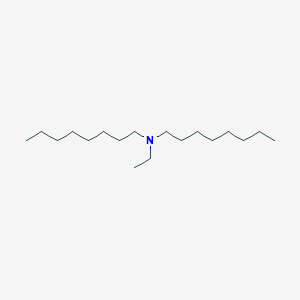
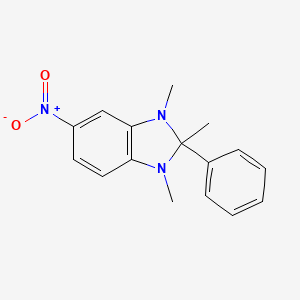
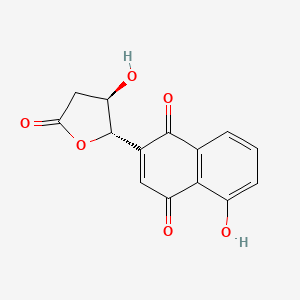
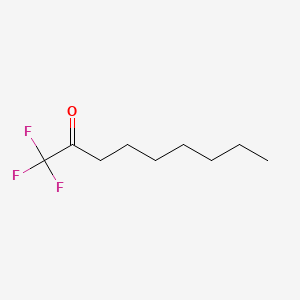
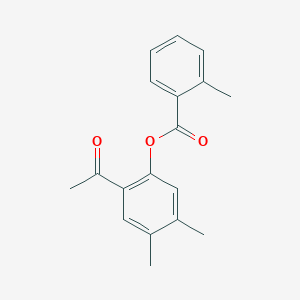
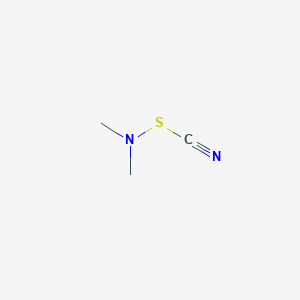

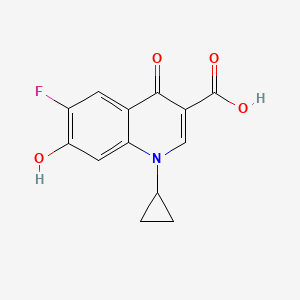
![3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B14145244.png)
![1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14145262.png)
methanone](/img/structure/B14145264.png)

